![molecular formula C11H13BrN2O2 B2394353 5-bromo-N-(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)furan-2-carboxamide CAS No. 2034236-63-8](/img/structure/B2394353.png)
5-bromo-N-(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azabicyclo[3.1.0]hexanes are common structural components in natural products and bioactive compounds . They have a broad spectrum of activity against various bacteria, mycobacteria, parasites, tumors, and neurological disorders .
Synthesis Analysis
Traditionally, the metal-mediated cyclopropanation domino reaction of chain enzymes is the most commonly used strategy for the construction of this type of aza[3.1.0]bicycle derivative . In a study, a base-promoted intramolecular addition of alkenes was used to deliver conformationally restricted highly substituted aza[3.1.0]bicycles .Molecular Structure Analysis
The molecular structure of 3-azabicyclo[3.1.0]hexanes is a crucial component in several antiviral medications, such as boceprevir and pf-07321332 .Chemical Reactions Analysis
The most commonly used strategy for the construction of aza[3.1.0]bicycle derivatives is the metal-mediated cyclopropanation domino reaction of chain enynes . This process highly relies on the in situ-generated metal carbene species in the presence of Pd, Au, Ru, Co, Ni, and Rh salts as catalysts .Wirkmechanismus
The mechanism of action of 5-bromo-N-(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)furan-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, and to modulate the activity of various signaling pathways, including the MAPK/ERK pathway.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, this compound has been found to exhibit a range of biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells and to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been found to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-bromo-N-(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)furan-2-carboxamide in lab experiments is its potential as a therapeutic agent. This compound has been shown to exhibit a range of pharmacological activities, making it a promising candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is its relatively complex synthesis method, which may limit its availability and increase its cost.
Zukünftige Richtungen
There are several areas of future research that could be explored with regards to 5-bromo-N-(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)furan-2-carboxamide. One potential direction is the development of new drugs based on this compound for the treatment of cancer and other diseases. Additionally, further research could be conducted to better understand the mechanism of action of this compound and to identify new targets for its pharmacological activity. Finally, studies could be conducted to explore the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
Synthesemethoden
The synthesis of 5-bromo-N-(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)furan-2-carboxamide involves a multi-step process that begins with the synthesis of harmine from the natural source, Peganum harmala. Harmine is then reacted with a series of reagents to introduce the necessary functional groups and produce the final product.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 5-bromo-N-(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)furan-2-carboxamide are diverse and include its use as an anti-cancer agent, an anti-inflammatory agent, and a neuroprotective agent. This compound has been shown to exhibit cytotoxic activity against a range of cancer cell lines and has been proposed as a potential treatment for various types of cancer, including breast, lung, and prostate cancer.
Eigenschaften
IUPAC Name |
5-bromo-N-(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c1-14-4-6-7(5-14)10(6)13-11(15)8-2-3-9(12)16-8/h2-3,6-7,10H,4-5H2,1H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFDLIBZEFRVLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1)C2NC(=O)C3=CC=C(O3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

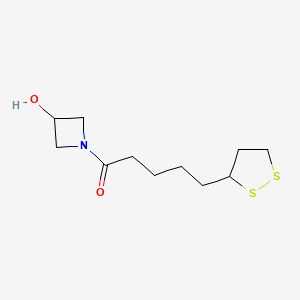
![N-butyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2394274.png)
![(1beta,5beta)-2-Azabicyclo[3.1.0]hexa-3-ene-2,6beta-dicarboxylic acid 2-tert-butyl ester](/img/structure/B2394275.png)
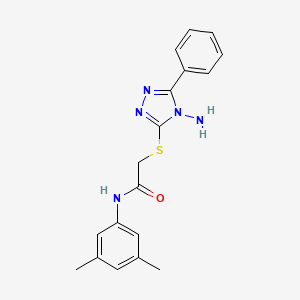
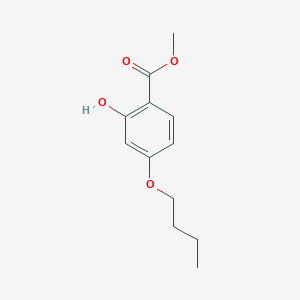

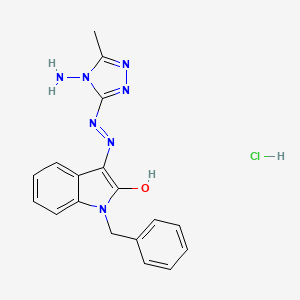
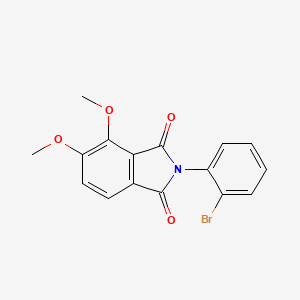
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2394283.png)
![3-Methyl-6-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B2394285.png)
![5,6-dichloro-N-{4-[methyl(propan-2-yl)sulfamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B2394290.png)
![N-(tert-butyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2394291.png)
![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2394292.png)
![N-(tert-butyl)-2-[4-(cyclohexylcarbonyl)piperazin-1-yl]-6-(4-ethylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2394293.png)